2-[(Dimethylcarbamoyl)methyl]benzoic acid
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Overview
Description
2-[(Dimethylcarbamoyl)methyl]benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamoyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylcarbamoyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
2-[(Dimethylcarbamoyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylcarbamoyl)methyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylcarbamoyl)methyl]sulfanylbenzoic acid: Similar structure but with a sulfanyl group instead of a carboxyl group.
2-[(Dimethylcarbamoyl)methoxy]benzoic acid: Contains a methoxy group instead of a carboxyl group
Uniqueness
2-[(Dimethylcarbamoyl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)7-8-5-3-4-6-9(8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
NTMGPRJBKRBZGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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